molecular formula C11H6BrN3O2S B12619049 2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-13-9

2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole

Cat. No.: B12619049
CAS No.: 944581-13-9
M. Wt: 324.16 g/mol
InChI Key: OGWPTVFNLPTRTL-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine and nitro groups on the phenyl ring enhances its reactivity and potential for further functionalization.

Preparation Methods

The synthesis of 2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined imidazole and thiazole rings, along with the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

944581-13-9

Molecular Formula

C11H6BrN3O2S

Molecular Weight

324.16 g/mol

IUPAC Name

2-bromo-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H6BrN3O2S/c12-10-6-14-5-9(13-11(14)18-10)7-1-3-8(4-2-7)15(16)17/h1-6H

InChI Key

OGWPTVFNLPTRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(SC3=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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